molecular formula C9H19NO7 B195724 Cholini bitartras CAS No. 87-67-2

Cholini bitartras

Cat. No. B195724
CAS RN: 87-67-2
M. Wt: 253.25 g/mol
InChI Key: QWJSAWXRUVVRLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline Bitartrate is a nutrient found in many vitamins including pre-natal formulations . It is a basic constituent of lecithin that is found in many plants and animal organs . It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism .


Synthesis Analysis

Choline Bitartrate can be produced by the chemical reaction of trimethylamine with ethylene oxide and water, followed by reaction with tartaric acid . The preparation method comprises the steps of firstly reacting tartaric acid and trimethylamine in a molar ratio of 0.8-1.2: 2 to generate trimethylamine tartrate, then adding ethylene oxide into the trimethylamine tartrate according to a molar ratio of the trimethylamine tartrate to the ethylene oxide of 1:2 to generate choline bitartrate .


Molecular Structure Analysis

The empirical formula of Choline Bitartrate is C9H19NO7 . Its molecular weight is 253.25 .


Chemical Reactions Analysis

Choline is a quaternary amine that is synthesized in the body or consumed through the diet . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .


Physical And Chemical Properties Analysis

Choline Bitartrate is a white crystalline powder with an acid taste . It is hygroscopic when exposed to air .

Scientific Research Applications

Eco-Friendly Extraction of Industrial Dyes

Cholini bitartras, specifically in its form as cholinium bitartrate, has been identified as a promising phase disengagement agent in eco-friendly aqueous two-phase systems (ATPS). This application is particularly useful for the extraction of industrial dyes, such as di-azo and anthraquinone dyes, offering environmental advantages over conventional ionic liquids (Escudero et al., 2019).

Recovery of Volatile Fatty Acids

Another application of cholinium bitartrate is in the segregation of volatile fatty acids from aqueous solutions. This was demonstrated using ATPS with biodegradable non-ionic surfactants, revealing cholinium bitartrate's capacity for efficient extraction and segregation, highlighting its potential for sustainable and biocompatible separation processes (Escudero et al., 2020).

Purification of Biomolecules

The formation of ATPS based on cholinium-based salts like cholinium bitartrate has been employed for the purification of biomolecules. A study showed its effectiveness in the purification of lipase from Bacillus sp., demonstrating the potential of cholinium bitartrate in biotechnological applications for enzyme purification (Souza et al., 2015).

Ionic Liquids for Biosensor Development

Cholinium-amino acid room temperature ionic liquids (ChAARTILs), including cholinium bitartrate, have been explored as efficient immobilization matrices for electrochemical biosensor development. These ionic liquids can enhance the performance of biosensors by facilitating high enzyme loading and preserving the enzyme's native structure and activity (Zappi et al., 2018).

Protein Structural Stability

Cholinium bitartrate has shown effects on the structural and thermal stability of proteins. For instance, its impact on β-lactoglobulin's (β-LG) stability was significant, indicating the role of cholinium-based ionic liquids in biocatalytic processes and protein unfolding studies (Sindhu et al., 2019).

Safety And Hazards

Choline is generally regarded as safe and is well-tolerated . High intake of choline may cause low blood pressure, steatorrhea (undigested fat in stool), nausea, vomiting, salivation, diarrhea, constipation, anorexia, dizziness (vertigo), sweating, insomnia, and headache . Choline can possibly trigger existing epilepsy .

Future Directions

Future research in Choline should focus on its role in human nutrition throughout the lifespan – from prenatal needs through early childhood, and into our later years . It is also important to identify areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSAWXRUVVRLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene
Record name CHOLINE BITARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/
Record name CHOLINE BITARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cholini bitartras

Color/Form

White crystalline powder

CAS RN

87-67-2
Record name CHOLINE BITARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

149-153 °C
Record name CHOLINE BITARTRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholini bitartras
Reactant of Route 2
Cholini bitartras
Reactant of Route 3
Cholini bitartras
Reactant of Route 4
Cholini bitartras
Reactant of Route 5
Cholini bitartras
Reactant of Route 6
Cholini bitartras

Citations

For This Compound
4
Citations
World Health Organization - 1954 - apps.who.int
WHO/Phann/282 page 4 variations in technique. In the Scandinavian countries, the text of the International Pharmacopoeia has been considered and the _proposed international non-…
Number of citations: 18 apps.who.int
B Hydroxy-Toluol11215, B Aminobenzoas - 1973 - Springer
… 2 794 3 887 Cholinergic a 2 329 Cholinesterase im Serum 1 639 Cholinesterasehemmer 2 330 Cholin-Esterhydrolase 2 330 Cholinhydrogentartrat 3 887 Cholini bitartras 3 887 Cholini …
Number of citations: 0 link.springer.com
C Bitartrate - Choline Tartrate, Choline-Bitartrate, Cholini Bitartras …
Number of citations: 1
FE Salvador
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.